molecular formula C17H16N4O2S2 B2504051 N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-21-0

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2504051
CAS No.: 1021133-21-0
M. Wt: 372.46
InChI Key: ROUOJIWQOBZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in various synthetic and computational chemistry studies. One relevant research avenue involves the synthesis of similar heterocyclic compounds, which have been characterized using a range of techniques including FT-IR, NMR, and X-ray diffraction. These compounds have been explored for their potential applications in nonlinear optical (NLO) properties and molecular docking analyses, particularly for their interactions with tubulin, which may contribute to the inhibition of tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).

Biological Activity and Application

Another avenue explores the synthesis of novel heterocyclic compounds, including those with selenium, for dyeing polyester fibers. These compounds have demonstrated high efficiency based on in vitro screenings for antioxidant activity, antitumor activity against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates potential applications in developing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Anticancer and Antinociceptive Activities

Further research has been directed towards the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, showing promise in antinociceptive activity studies. This suggests potential therapeutic applications for pain management (Shipilovskikh et al., 2020). Moreover, the development of thiophene and thiazolyl-thiophene derivatives has been investigated for their anticancer activities, highlighting the versatility of similar compounds in therapeutic applications (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

Additionally, some compounds bearing resemblance in structural motifs have been synthesized and evaluated for their antimicrobial properties, indicating a potential for developing new antibiotic agents. This suggests the broader applicability of such compounds in addressing microbial resistance (Talupur et al., 2021).

Properties

IUPAC Name

N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c22-15(19-10-12-4-1-2-8-18-12)7-6-13-11-25-17(20-13)21-16(23)14-5-3-9-24-14/h1-5,8-9,11H,6-7,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUOJIWQOBZGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.